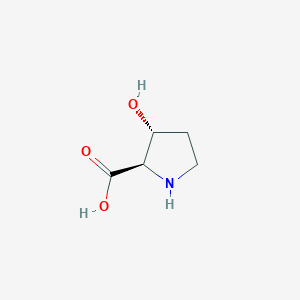

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid

描述

Synthesis Analysis

The asymmetric synthesis of stereochemically complex pyrrolidine derivatives, including those related to (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, has been achieved through various synthetic strategies. A notable example is the diastereoselective conjugate addition and subsequent steps leading to the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids (Bunnage et al., 2004). Another approach utilized N-protected (2S)-3,4-dehydroproline methyl esters, leading to the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, demonstrating the versatility of synthetic methods for obtaining such compounds (Goli et al., 1994).

Molecular Structure Analysis

The molecular structure of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insight into the stereochemistry and conformational preferences of the molecule, which are critical for its reactivity and interaction with biological targets.

Chemical Reactions and Properties

3-Hydroxypyrroles and their derivatives undergo a range of chemical reactions, reflecting their utility in organic synthesis. The synthesis and tautomerism of N-alkyl-3-hydroxypyrroles demonstrate the compound's reactivity towards electrophiles and its propensity for forming stable tautomeric forms (Momose et al., 1979). These reactions are valuable for constructing complex molecules with pyrrolidine scaffolds.

科学研究应用

Summary of the Application

Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

Methods of Application or Experimental Procedures

Siderophores are secreted by microbes and plants to regulate bioavailable iron levels . They bind to trivalent iron ions in low-iron environments, forming trivalent iron chelates .

Results or Outcomes

Siderophores have applications in medicine, agriculture, and environmental sciences . These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

2. Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

Summary of the Application

Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

Methods of Application or Experimental Procedures

Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

Results or Outcomes

Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained in two steps .

3. Chemical Synthesis

Summary of the Application

“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .

Methods of Application or Experimental Procedures

The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .

Results or Outcomes

The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .

4. Synthesis of Pyrrolidine Derivatives

Summary of the Application

Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .

Methods of Application or Experimental Procedures

One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Results or Outcomes

Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .

5. Chemical Synthesis

Summary of the Application

“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .

Methods of Application or Experimental Procedures

The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .

Results or Outcomes

The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .

6. Synthesis of Pyrrolidine Derivatives

Summary of the Application

Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .

Methods of Application or Experimental Procedures

One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Results or Outcomes

Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

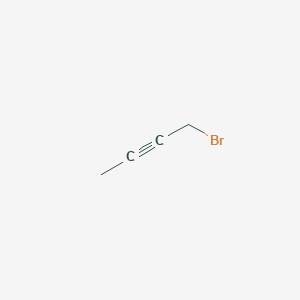

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)

![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)